![molecular formula C21H21ClN2O4 B8487757 tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate](/img/structure/B8487757.png)
tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate is a complex organic compound that belongs to the class of carbamate esters This compound is characterized by the presence of a chloro-substituted phenyl ring, an isoindoline-1,3-dione moiety, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with an amine, followed by cyclization.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a Friedel-Crafts acylation reaction using a chloro-substituted benzoyl chloride.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione moiety, potentially converting them to hydroxyl groups.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the phenyl ring.
Reduction: Hydroxylated isoindoline derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The isoindoline-1,3-dione moiety is known to interact with various biological targets, making it a valuable scaffold for drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism by which tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The chloro-phenyl group can enhance binding affinity through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid methyl ester
- [2-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid ethyl ester
- [2-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid propyl ester
Uniqueness
The tert-butyl ester group in tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate provides increased steric hindrance, which can influence its reactivity and binding properties. This makes it distinct from its methyl, ethyl, and propyl ester counterparts, which have smaller alkyl groups and therefore different steric and electronic effects.
Propiedades
Fórmula molecular |
C21H21ClN2O4 |
|---|---|
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C21H21ClN2O4/c1-21(2,3)28-20(27)23-12-17(13-7-6-8-14(22)11-13)24-18(25)15-9-4-5-10-16(15)19(24)26/h4-11,17H,12H2,1-3H3,(H,23,27) |
Clave InChI |
ZGTSNCPZXUKFIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

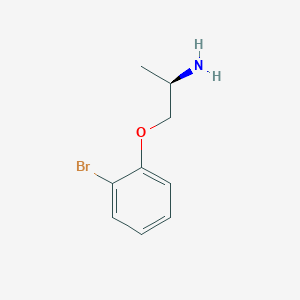
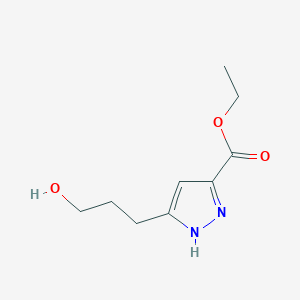
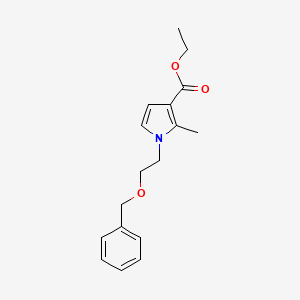
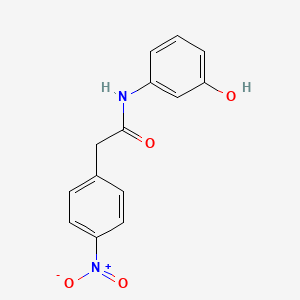
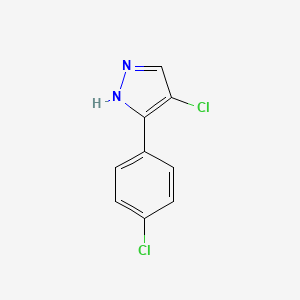

![1-{[(Benzyloxy)(formyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B8487713.png)
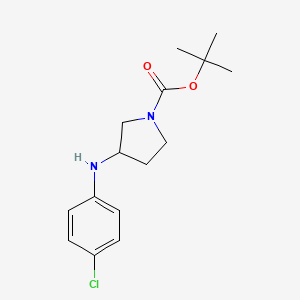
![5-bromo-N-(2-fluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B8487719.png)
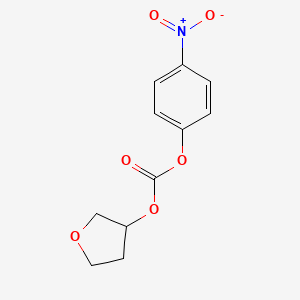
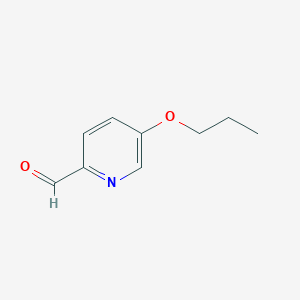
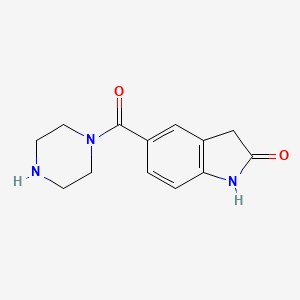
![Oxirane, [[4-[(4-methoxyphenyl)-1-naphthalenylmethyl]phenoxy]methyl]-](/img/structure/B8487763.png)
